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Compound of Interest

Compound Name: YM440

Cat. No.: B1684269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Peroxisome Proliferator-Activated Receptors (PPARs) remain a critical target in the

development of therapeutics for metabolic and inflammatory diseases. While older compounds

like YM440 showed early promise, a new generation of selective and dual PPAR agonists has

emerged with refined mechanisms and targeted clinical applications. This guide provides an

objective comparison of YM440 with the newer PPAR agonists Saroglitazar, Seladelpar, and

Elafibranor, supported by available experimental data.

Overview of Compared PPAR Agonists
YM440 is a hypoglycemic agent that acts as a PPARγ agonist. Early research indicated its

potential in ameliorating hyperglycemia.[1] However, its development appears to have been

discontinued, and publicly available data is limited.

Saroglitazar is a dual agonist of PPARα and PPARγ, with a predominant activity on PPARα.[2]

[3] It is approved in India for the treatment of non-alcoholic steatohepatitis (NASH) and diabetic

dyslipidemia.

Seladelpar is a selective PPARδ agonist.[4][5] It has undergone extensive clinical investigation

for the treatment of primary biliary cholangitis (PBC).[6][7]

Elafibranor is a dual agonist of PPARα and PPARδ.[8] It has been evaluated in clinical trials for

NASH, PBC, and primary sclerosing cholangitis (PSC).[9][10][11]
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Quantitative Data Comparison
The following tables summarize the available quantitative data for each compound from

preclinical and clinical studies. Due to the limited recent data on YM440, a direct head-to-head

comparison is challenging. The data presented is synthesized from individual studies.

Table 1: Preclinical Data Summary
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Parameter YM440 Saroglitazar Seladelpar Elafibranor

PPAR

Subtype(s)
γ

α/γ

(predominantly

α)

δ α/δ

Receptor Binding

Affinity (Kᵢ/EC₅₀)

Kᵢ: 4.0 µM

(PPARγ)[1]

EC₅₀: 0.65 pM

(hPPARα), 3 nM

(hPPARγ)[3]

Not explicitly

found

Not explicitly

found

In Vitro

Transactivation

Weak (550-790

fold less active

than

rosiglitazone on

PPARγ)[1]

Potent dual

agonism[3]

Potent selective

agonism[5]

Potent dual

agonism[8]

Key Preclinical

Models

db/db mice

(diabetes)[1]

CDAHFD murine

NASH model,

Zucker fa/fa rats

(dyslipidemia)[2]

[3]

Models of

cholestasis and

liver fibrosis[4][5]

Models of NASH

and

cholestasis[8]

Key Preclinical

Findings

Increased

hepatic

glucokinase

expression, no

effect on adipose

tissue FABP and

UCP1

expression[1]

Improved liver

enzymes,

reduced

steatosis,

ballooning, and

inflammation in

NASH models.[2]

[12] Reduced

triglycerides and

glucose in

diabetic and

dyslipidemic

models.[3]

Regulates genes

in bile acid

synthesis,

inflammation,

and fibrosis.[4][5]

Reduces liver

inflammation and

fat accumulation.

[9]

Table 2: Clinical Data Summary
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Parameter YM440 Saroglitazar Seladelpar Elafibranor

Indication(s)

Studied

Hyperglycemia

(presumed)

NASH, Diabetic

Dyslipidemia

Primary Biliary

Cholangitis

(PBC)

NASH, PBC,

PSC

Phase of

Development

Discontinued

(presumed)
Approved (India) Phase 3 Phase 3

Key Efficacy

Endpoints

(Clinical Trials)

Not available

NASH (Phase 3):

Significant

reduction in NAS

score without

worsening of

fibrosis.[2][12]

Diabetic

Dyslipidemia:

Significant

reduction in

triglycerides.[3]

PBC (Phase 3 -

RESPONSE):

62% achieved

composite

biochemical

response vs 20%

placebo. 25%

achieved ALP

normalization.[6]

Significant

reduction in

pruritus.[6]

PBC (Phase 3 -

ELATIVE): 51%

achieved

decreased

cholestasis vs

4% placebo.[11]

Significant

decrease in

alkaline

phosphatase

(ALP).[11]

Dosage(s)

Studied

100 mg/kg (in

mice)[1]
4 mg[1][2] 10 mg[7]

80 mg, 120

mg[9]

Reported

Adverse Events
Not available

Generally well-

tolerated, no

serious adverse

events reported

in some studies.

[1][3]

No treatment-

related serious

adverse events

in some studies.

[6]

Abdominal

discomfort,

nausea,

vomiting,

diarrhea. Rare

instances of

muscle injury

and

cholelithiasis.[11]

Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are

generalized protocols for key experiments cited in the context of PPAR agonist evaluation.
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PPAR Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of a test compound to a specific PPAR isoform.

General Protocol:

Reagents: Recombinant human PPAR ligand-binding domain (LBD) for the isoform of

interest (α, γ, or δ), a fluorescently labeled known PPAR ligand (e.g., Fluormone™ Pan-

PPAR Green), and the test compound at various concentrations.

Incubation: The PPAR LBD, fluorescent ligand, and test compound are incubated together in

a microplate. The test compound competes with the fluorescent ligand for binding to the

PPAR LBD.

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is

commonly used for detection. A terbium-labeled antibody that binds to the PPAR LBD serves

as the FRET donor.

Data Analysis: The decrease in the FRET signal is proportional to the displacement of the

fluorescent ligand by the test compound. The concentration of the test compound that

causes 50% inhibition of the fluorescent ligand binding (IC₅₀) is calculated. The binding

affinity (Kᵢ) is then determined using the Cheng-Prusoff equation.

PPAR Transactivation Assay (Cell-Based)
Objective: To measure the ability of a test compound to activate the transcriptional activity of a

specific PPAR isoform in a cellular context.

General Protocol:

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) is used.

Transfection: The cells are transiently transfected with two plasmids:

An expression vector containing the full-length PPAR isoform or a chimera of the GAL4

DNA-binding domain and the PPAR LBD.
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A reporter plasmid containing a PPAR response element (PPRE) or a GAL4 upstream

activation sequence driving the expression of a reporter gene (e.g., luciferase).

Treatment: The transfected cells are treated with the test compound at various

concentrations.

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is

measured using a luminometer.

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is

calculated. The concentration of the test compound that produces 50% of the maximal

response (EC₅₀) is determined from the dose-response curve.

In Vivo Efficacy Study in a NASH Animal Model (e.g.,
CDAHFD Model)
Objective: To evaluate the therapeutic efficacy of a PPAR agonist in a preclinical model of non-

alcoholic steatohepatitis.

General Protocol:

Animal Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet

(CDAHFD) to induce NASH.

Treatment: After a period of diet-induced disease development, the mice are treated with the

test compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

Endpoint Analysis:

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), triglycerides, and

cholesterol are measured.

Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin

(H&E) and Sirius Red. The NAFLD Activity Score (NAS) for steatosis, lobular

inflammation, and hepatocyte ballooning, as well as the fibrosis stage, are assessed by a

pathologist.
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Data Analysis: Statistical comparisons are made between the treatment and vehicle control

groups to determine the effect of the compound on the various endpoints.
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Caption: Simplified PPAR signaling pathway.

Experimental Workflow Diagram
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In Vitro Characterization
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Caption: General drug discovery workflow for PPAR agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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